molecular formula C22H24N6O2 B2650384 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1797726-01-2

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2650384
CAS RN: 1797726-01-2
M. Wt: 404.474
InChI Key: CFIIJNSCGYJHOF-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N6O2 and its molecular weight is 404.474. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Antiviral Properties: Imidazo[1,2-a]pyridines have demonstrated antiviral activity against various viruses. Researchers have explored their potential as inhibitors of viral replication, making them promising candidates for drug development .

b. Antiulcer Effects: These compounds exhibit antiulcer properties, which could be valuable in treating gastrointestinal disorders. Their ability to modulate gastric acid secretion and promote mucosal healing has attracted attention .

c. Antibacterial Activity: Imidazo[1,2-a]pyridines have shown antibacterial effects against different bacterial strains. Researchers are investigating their mechanisms of action and potential clinical applications .

d. Anticancer Potential: Studies suggest that imidazo[1,2-a]pyridines act as cyclin-dependent kinase (CDK) inhibitors, making them relevant in cancer research. Their impact on cell cycle regulation and tumor growth inhibition is an active area of investigation .

e. Antifungal Properties: These compounds exhibit antifungal activity, which could be harnessed for developing novel antifungal agents. Understanding their mode of action and specificity is crucial for therapeutic applications .

f. Antituberculosis Activity: Imidazo[1,2-a]pyridines have been explored as potential antituberculosis agents. Their efficacy against Mycobacterium tuberculosis makes them valuable in the fight against tuberculosis .

g. Other Applications: Beyond the mentioned fields, imidazo[1,2-a]pyridines have been investigated as calcium channel blockers and GABA A receptor modulators. Some commercialized drugs containing this structural motif include Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprione (a heart-failure drug) .

Synthetic Methods

Traditionally, the synthesis of imidazo[1,2-a]pyridines involved condensation reactions of α-bromocarbonyl compounds with 2-aminopyridine derivatives. However, these methods often suffered from harsh reaction conditions, solvent waste, and catalyst recovery issues . To address these challenges, researchers have developed more efficient approaches:

a. Solvent- and Catalyst-Free Microwave Synthesis: A microwave-assisted method allows the synthesis of imidazo[1,2-a]pyridines without the need for solvents or catalysts. By condensing 2-aminopyridines with α-bromoketones under microwave irradiation, this approach offers advantages such as speed, cleanliness, high yields, and environmental friendliness .

b. Water as a Suitable Solvent: Optimizing the reaction, water was found to be a suitable solvent under microwave irradiation for the condensation of 2-aminopyridine with α-bromoacetophenone, yielding 2-phenylimidazo[1,2-a]pyridine .

References

  • Kong, D., Wang, X., Shi, Z., Wu, M., Lin, Q., & Wang, X. (2016). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Journal of Chemical Research, 40, 529–531. Read more

properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c23-13-19-21(25-9-8-24-19)27-10-6-16(7-11-27)14-26-22(30)17-12-20(29)28(15-17)18-4-2-1-3-5-18/h1-5,8-9,16-17H,6-7,10-12,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIIJNSCGYJHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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